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Introduction
Petesicatib (RG7625) is a selective, orally administered small molecule inhibitor of cathepsin

S, a lysosomal cysteine protease. By inhibiting cathepsin S, Petesicatib was investigated as a

potential therapeutic agent for a range of autoimmune disorders. The proposed mechanism of

action centered on the modulation of the immune response by interfering with antigen

presentation. This review provides a comprehensive analysis of the available clinical trial data

for Petesicatib in Sjögren's syndrome, celiac disease, and psoriasis, and compares its

performance with alternative therapies. All clinical development of Petesicatib has been

discontinued.

Mechanism of Action: Targeting Antigen
Presentation
Petesicatib's therapeutic rationale is based on the inhibition of cathepsin S, a key enzyme in

the MHC class II antigen processing pathway. In antigen-presenting cells (APCs), cathepsin S

is crucial for the degradation of the invariant chain (Ii), a chaperone protein that occupies the

peptide-binding groove of newly synthesized MHC class II molecules. By inhibiting cathepsin S,

Petesicatib prevents the final cleavage of the Ii, leading to the accumulation of a fragment

called the class II-associated invariant chain peptide (CLIP). With CLIP remaining in the binding

groove, the loading of antigenic peptides onto MHC class II molecules is hindered. This
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reduction in antigen presentation to CD4+ T helper cells was hypothesized to dampen the

downstream inflammatory cascade characteristic of various autoimmune diseases.
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Diagram 1: Petesicatib's Mechanism of Action.

Clinical Trial Results in Sjögren's Syndrome
Petesicatib was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study

(NCT02701985) in patients with primary Sjögren's syndrome. The trial did not meet its primary

endpoint.

Table 1: Efficacy and Safety of Petesicatib in Sjögren's Syndrome (NCT02701985)
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Outcome Measure Petesicatib (100 mg BID) Placebo

Primary Endpoint

Patients with ≥3-point

reduction in ESSDAI score at

Week 12

Not significantly different from

placebo
-

Secondary Endpoints

Change from baseline in

ESSPRI score

No clinically meaningful

treatment effect
-

Change from baseline in

patient's global assessment of

disease activity

No clinically meaningful

treatment effect
-

Safety

Adverse Events Generally well-tolerated -

Serious Adverse Events Not specified in detail -

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's

Syndrome Patient Reported Index; BID: Twice daily.

Comparison with Alternative Therapies for Sjögren's
Syndrome
Currently, there are no FDA-approved disease-modifying therapies specifically for Sjögren's

syndrome. Treatment is largely symptomatic and includes off-label use of

immunosuppressants. However, several investigational drugs are in late-stage development.

Table 2: Comparison of Investigational Therapies for Sjögren's Syndrome
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Drug (Mechanism) Trial Primary Endpoint Key Results

Ianalumab (anti-

BAFF-R and B-cell

depletion)

NEPTUNUS-1 & 2

(Phase 3)

Change from baseline

in ESSDAI score at

Week 48

Statistically significant

improvement in

ESSDAI score

compared to placebo.

[1][2][3][4]

Dazodalibep (CD40L

antagonist)
Phase 2

Change from baseline

in ESSDAI score at

Week 24

Statistically significant

reduction in ESSDAI

score (6.3-point

reduction vs. 4.1 for

placebo).[5][6][7]

Petesicatib (Cathepsin

S inhibitor)

NCT02701985 (Phase

2)

Proportion of patients

with ≥3-point

reduction in ESSDAI

score at Week 12

Not met. No

significant difference

from placebo.

Clinical Trial Results in Celiac Disease
A Phase 1, randomized, double-blind, placebo-controlled study (NCT02679014) assessed the

effect of Petesicatib on the immune response to a gluten challenge in adults with celiac

disease. This trial also failed to meet its primary endpoint.

Table 3: Efficacy and Safety of Petesicatib in Celiac Disease (NCT02679014)
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Outcome Measure Petesicatib (100 mg BID) Placebo

Primary Endpoint

Number of responders to

gluten challenge (increase in

IFNγ-secreting T cells)

Not met -

Pharmacodynamic Endpoints

Gliadin-specific IFNγ-secreting

T cells after 6 days of gluten

intake

Fewer participants exhibited

this response compared to

placebo

-

Intestinal permeability
Decreased compared to

baseline
-

Circulating B cells, CD4+ and

CD8+ T cells
Decrease from baseline -

Safety

Adverse Events Not specified in detail -

Comparison with Alternative Therapies for Celiac
Disease
The only current management for celiac disease is a strict gluten-free diet. Several

investigational drugs are being developed as adjuncts to the diet.

Table 4: Comparison of Investigational Therapies for Celiac Disease
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Drug (Mechanism) Trial Primary Endpoint Key Results

KAN-101 (Liver-

targeting immune

tolerance therapy)

ACeD-it (Phase 2)

Safety, tolerability, and

pharmacodynamics

after gluten challenge

Demonstrated

clinically meaningful

reductions in multiple

gluten-induced

symptoms.[8][9][10]

[11][12]

ZED1227

(Transglutaminase 2

inhibitor)

Phase 2a

Attenuation of gluten-

induced mucosal

damage (villus height

to crypt depth ratio)

Met primary endpoint,

significantly

attenuating mucosal

damage at all three

doses compared to

placebo.[13][14][15]

[16][17][18][19]

Petesicatib (Cathepsin

S inhibitor)

NCT02679014 (Phase

1)

Number of responders

to gluten challenge
Not met.

Clinical Trial Results in Psoriasis
An open-label Phase 2a trial (EudraCT 2018-002446-36) was planned to assess the clinical

efficacy and safety of Petesicatib in patients with moderate to severe psoriasis. However, no

results from this trial have been publicly disclosed.[20]

Comparison with Alternative Therapies for Psoriasis
The treatment landscape for psoriasis is well-established with numerous effective therapies,

including biologics and oral small molecules.

Table 5: Comparison of Approved Therapies for Moderate to Severe Psoriasis
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Drug (Mechanism) Trial(s)
Key Efficacy
Endpoint

Key Results

Deucravacitinib (TYK2

inhibitor)

POETYK PSO-1 &

PSO-2 (Phase 3)
PASI 75 at Week 16

58.7% and 53.6% of

patients achieved

PASI 75, respectively,

compared to 12.7%

and 9.4% for placebo.

[21][22][23][24][25]

Ustekinumab (IL-

12/23 inhibitor)

PHOENIX 1 & 2

(Phase 3)
PASI 75 at Week 12

67.1% and 66.7% (45

mg) and 66.4% and

75.7% (90 mg) of

patients achieved

PASI 75, respectively,

compared to ~3% for

placebo.[13][26][27]

[28][29]

Secukinumab (IL-17A

inhibitor)

ERASURE &

FIXTURE (Phase 3)
PASI 75 at Week 12

81.6% and 77.1%

(300 mg) and 71.6%

and 67.0% (150 mg)

of patients achieved

PASI 75, respectively,

compared to ~4.5%

for placebo.[30][31]

[32][33]

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

Experimental Protocols
Detailed experimental protocols for the Petesicatib clinical trials are not fully available in the

public domain. The following provides a high-level overview of the study designs.
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Diagram 2: Simplified Clinical Trial Workflows.

Conclusion
The clinical development program for Petesicatib (RG7625) did not demonstrate sufficient

efficacy to warrant further investigation for Sjögren's syndrome and celiac disease, leading to

the discontinuation of its development. In both completed trials, Petesicatib failed to meet its

primary endpoints, although some pharmacodynamic effects were observed in the celiac

disease study. The lack of publicly available data from the psoriasis trial further underscores

the challenges faced by this compound. In contrast, the therapeutic landscapes for Sjögren's

syndrome, celiac disease, and psoriasis are evolving with several alternative therapies showing

promising results in late-stage clinical trials or having already established strong efficacy and

safety profiles. The experience with Petesicatib highlights the complexities of targeting the
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antigen presentation pathway for the treatment of autoimmune diseases and provides valuable

insights for future drug development endeavors in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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